2-(4,4-difluoropiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2S/c1-6-7(8(15)16)17-9(13-6)14-4-2-10(11,12)3-5-14/h2-5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGDQKKOUFEWHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCC(CC2)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-difluoropiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting a suitable amine with a fluorinating agent to introduce the fluorine atoms.
Thiazole Ring Formation: The thiazole ring is formed by cyclization of a suitable thioamide with an α-haloketone.
Coupling Reaction: The piperidine and thiazole rings are coupled together using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening for reaction conditions, the use of catalysts to enhance reaction rates, and the implementation of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluoropiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-(4,4-Difluoropiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4,4-difluoropiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular pathways involved depend on the specific application and target of the compound. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Pharmacological Profiles
Table 1: Structural and Functional Comparison of Thiazole-5-Carboxylic Acid Derivatives
Key Differences in Structure-Activity Relationships (SAR)
Position 2 Substituents: Febuxostat: The 3-cyano-4-isobutoxyphenyl group directly binds to xanthine oxidase (XO), with the isobutoxy chain enhancing hydrophobic interactions . BAC: The 4-chlorobenzylamino group introduces a flexible methylene spacer, enabling interactions with antidiabetic targets (e.g., insulin signaling pathways) . Target Compound: The 4,4-difluoropiperidine substituent may mimic cyclic amine motifs in XO inhibitors but with improved metabolic stability due to fluorine atoms .
Position 4 Methyl Group :
- Common across all analogs, this group minimally affects electronic properties but may reduce steric hindrance for target binding.
Carboxylic Acid at Position 5 :
- Critical for solubility and salt formation. In febuxostat, this group forms hydrogen bonds with XO’s active site .
Biological Activity
2-(4,4-Difluoropiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.
- Molecular Formula : C₁₁H₁₄F₂N₂O₂S
- Molecular Weight : 270.31 g/mol
- CAS Number : 1803601-37-7
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylthiazole with a difluoropiperidine derivative. The resulting carboxylic acid group enhances its solubility and reactivity, making it suitable for various biological assays.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to reduced oxidative stress and inflammation.
- Cell Cycle Modulation : Studies indicate that this compound can induce cell cycle arrest in cancer cells, particularly in the G2/M phase, which may enhance its anticancer properties.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer activity. For instance:
- IC50 Values : In vitro studies have reported IC50 values ranging from 5 µM to 15 µM against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HCT116 | 8 |
| LoVo | 12 |
Antioxidant Activity
The compound also displays antioxidant properties, which are crucial for preventing cellular damage caused by free radicals. The antioxidant activity is assessed using various assays such as DPPH and ABTS.
Xanthine Oxidase Inhibition
The compound has been evaluated for its xanthine oxidase inhibitory activity, which is relevant in conditions like gout and hyperuricemia:
| Compound | IC50 (µM) |
|---|---|
| This compound | 6.5 |
| Febuxostat | 3.6 |
Case Studies
- Study on Cancer Cell Lines : A study published in the International Journal of Molecular Sciences highlighted the compound's effectiveness against MCF-7 and HCT116 cells, demonstrating a dose-dependent decrease in cell viability after treatment with the compound for 48 hours .
- Xanthine Oxidase Study : Another investigation focused on the xanthine oxidase inhibitory activity of various thiazole derivatives, including our compound. It was found to possess moderate inhibitory effects compared to standard drugs like febuxostat .
Q & A
Q. What synthetic routes are reported for this compound, and what experimental conditions are critical for yield optimization?
The compound is synthesized via multi-step reactions, often starting with substituted thiazole carboxylate esters. A common approach involves nucleophilic substitution at the thiazole C2 position with 4,4-difluoropiperidine under basic conditions (e.g., K₂CO₃ in methanol/water mixtures). Hydrolysis of the ester group to the carboxylic acid is achieved using NaOH or LiOH . Key factors for yield optimization include reaction temperature (60–80°C), solvent polarity, and stoichiometric control of the difluoropiperidine reagent.
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Structural confirmation relies on:
- X-ray crystallography : SHELX software is widely used for small-molecule refinement to resolve the thiazole-piperidine conformation and fluorine substituent positions .
- Spectroscopy : NMR (¹H/¹³C/¹⁹F) identifies substituent integration and coupling patterns. For example, ¹⁹F NMR confirms the difluoropiperidine group’s equatorial/axial configuration .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 317.06) .
Q. What preliminary biological screening models are suitable for evaluating its activity?
In vitro assays include:
- Enzyme inhibition : Xanthine oxidase (for hyperuricemia/gout) or kinase targets, using UV-Vis spectroscopy to monitor substrate depletion .
- Cellular assays : Antiproliferative activity in cancer cell lines (e.g., MTT assay), with IC₅₀ calculations .
- Metabolic stability : Liver microsomal incubation to assess CYP450-mediated degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:
- Dose-response standardization : Ensure consistent molar concentrations and incubation times .
- Structural analogs : Compare derivatives (e.g., replacing difluoropiperidine with chlorobenzyl groups) to identify critical pharmacophores .
- Computational modeling : DFT calculations (e.g., Gaussian software) to correlate electronic properties (HOMO/LUMO) with activity trends .
Q. What formulation strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Nanosuspensions : Lyophilization with stabilizers (e.g., poloxamers) enhances aqueous solubility. Particle size reduction (<200 nm) via wet milling improves dissolution kinetics .
- Prodrug design : Esterification of the carboxylic acid group to increase lipophilicity and intestinal absorption .
- Co-crystallization : Use of co-formers (e.g., nicotinamide) to modify crystal packing and solubility .
Q. How can structure-activity relationship (SAR) studies guide lead optimization?
Key SAR insights:
- Thiazole core : Methyl at C4 enhances metabolic stability; substitution at C2 with heterocycles (e.g., piperidine) modulates target affinity .
- Difluoropiperidine : Fluorine atoms reduce basicity and improve blood-brain barrier penetration compared to non-fluorinated analogs .
- Carboxylic acid : Essential for hydrogen bonding with enzymatic active sites but requires prodrug masking to mitigate poor permeability .
Q. What advanced analytical methods validate purity and stability under storage conditions?
- HPLC-DAD : Method development with C18 columns (e.g., 5 µm, 250 × 4.6 mm) and mobile phases (acetonitrile:phosphate buffer, pH 3.0) to separate degradation products .
- Forced degradation studies : Exposure to heat (40–60°C), humidity (75% RH), and UV light to identify labile functional groups (e.g., thiazole ring oxidation) .
- Stability-indicating assays : LC-MS/MS quantifies degradation products like 4-methylthiazole-5-carboxylic acid (major hydrolytic product) .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| LogP (partition coefficient) | 2.1 (calculated via ChemAxon) | |
| Aqueous solubility | 12.9 µg/mL (pH 7.4, shake-flask method) | |
| pKa | 3.8 (carboxylic acid) |
Table 2: Common Biological Assays and Parameters
| Assay Type | Protocol Highlights | Outcome Metric |
|---|---|---|
| Xanthine oxidase inhibition | IC₅₀ via uric acid reduction at 290 nm | 0.8 µM |
| Antiproliferative (MCF-7) | MTT assay, 48 hr incubation | IC₅₀ = 12 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
